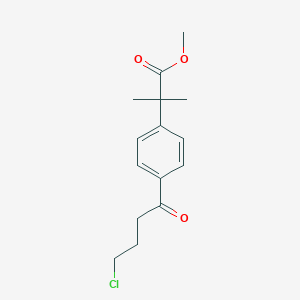

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-8-6-11(7-9-12)13(17)5-4-10-16/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWORPZJUIFPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435032 | |

| Record name | Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154477-54-0 | |

| Record name | Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154477-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-(4-chloro-1-oxobutyl)-α,α-dimethyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB452BB5J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key chemical intermediate with the CAS number 154477-54-0. This document consolidates essential information on its chemical properties, synthesis, applications, and safety protocols to support research and development activities in the pharmaceutical industry.

Core Chemical Information

This compound is a crucial building block, primarily recognized for its role in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2] Its chemical structure features a substituted benzene ring, making it a valuable precursor in various organic syntheses.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 154477-54-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C15H19ClO3 | [2][4][6][7][8][9] |

| Molecular Weight | 282.76 g/mol | [2][4][10][7][9][11][12] |

| Appearance | White to light yellow powder or crystal; also reported as an oil | [5][13] |

| Boiling Point | 396.5 ± 32.0 °C (Predicted) | [2] |

| Density | ~1.121 g/cm³ | [2][14] |

| Solubility | Soluble in methanol and chloroform (slightly) | [2][13] |

| Storage Temperature | Room temperature or under inert atmosphere in a refrigerator | [2][13] |

| Purity | Commercially available with purity of ≥95% or ≥99% | [1][5][6] |

Computational Data

Computationally derived properties offer further insights into the molecular characteristics of this compound.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [6] |

| LogP | 3.3389 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 6 | [6] |

| InChI Key | ULWORPZJUIFPIC-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC | [6] |

Synthesis and Experimental Protocol

The primary synthesis route for this compound involves a Friedel-Crafts acylation reaction.[3] Below is a detailed experimental protocol based on publicly available data.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a documented patent procedure.[3]

Materials:

-

Methyl-2-methyl-2-phenylpropanoate (500 g)

-

4-chlorobutyryl chloride (550 g)

-

Aluminium chloride (347 g + 520 g)

-

Dichloromethane (MDC) (600 ml + 650 ml + 600 ml + 650 ml + 500 ml)

-

Concentrated Hydrochloric Acid (1 L)

-

Sodium sulfate

Procedure:

-

Preparation of Mixture A:

-

Charge a reactor with MDC (600 ml) and aluminium chloride (347 g).

-

Cool the mixture to -10 °C.

-

Dissolve Methyl-2-methyl-2-phenylpropanoate (500 g) in MDC (650 ml).

-

Slowly add the dissolved reactant to the reactor at a temperature between -10 to 0 °C.

-

Stir the resulting Mixture A for 45 minutes at -10 to 0 °C.

-

-

Preparation of Mixture B:

-

In a separate reactor, charge MDC (600 ml) and aluminium chloride (520 g).

-

Cool the mixture to -10 °C.

-

Dissolve 4-chlorobutyryl chloride (550 g) in MDC (650 ml).

-

Slowly add the dissolved reactant to the second reactor at a temperature between -10 to 0 °C.

-

Stir the resulting Mixture B for 45 minutes at -10 to 0 °C.

-

-

Reaction:

-

Slowly add Mixture A to Mixture B while maintaining the temperature at -10 to 0 °C.

-

Monitor the reaction for completion using Gas Chromatography (GC) over a period of 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, slowly quench the reaction mass in concentrated HCl (1 L) at 10-20 °C and stir for 30 minutes.

-

Separate the MDC layer.

-

Extract the aqueous layer with MDC (500 ml).

-

Combine the MDC layers and dry over sodium sulfate.

-

Concentrate the dried organic layer under vacuum to obtain the title compound as an oil (yield: 880 g).

-

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Fexofenadine and its hydrochloride salt.[1] Fexofenadine is a non-sedating antihistamine used to relieve allergy symptoms. This compound is also noted as an impurity standard for Elagolix, a medication for treating endometriosis and uterine fibroids.[10][15] Its role as a fundamental building block extends to the broader pharmaceutical industry for the development of various medicinal compounds.[1]

Safety and Handling

This compound is an organic compound that requires careful handling in a laboratory setting.

Hazard Identification

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][14] Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

GHS Pictogram: GHS07 (Warning)[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

Recommended Safety Precautions

-

Engineering Controls: Work under a fume hood. Ensure adequate ventilation.[9][11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.[9][14]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[14] Store at room temperature or in a refrigerator under an inert atmosphere.[2][13]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][14]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9][11][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

Conclusion

This compound (CAS 154477-54-0) is a commercially significant chemical intermediate with well-defined properties and synthesis routes. Its critical role in the production of Fexofenadine underscores its importance in the pharmaceutical industry. This guide provides essential technical information to aid researchers, scientists, and drug development professionals in their work with this compound, emphasizing safe handling and proper experimental procedures. For research use only, not for human or veterinary use.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 154477-54-0 [m.chemicalbook.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound (fexofenadine Intermediate) Manufacturers and Suppliers from Surat [kiranchemical.co.in]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 154477-54-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. This compound | CAS No- 154477-54-0 [chemicea.com]

- 11. chemicea.com [chemicea.com]

- 12. Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate | C15H19ClO3 | CID 10062338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Buy this compound at Affordable Price, High Purity Laboratory Powder [suryalifesciencesltd.com]

- 14. aksci.com [aksci.com]

- 15. This compound | molsyns.com [molsyns.com]

Technical Guide: Physicochemical Properties of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical details of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of Fexofenadine.[1][2]

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 154477-54-0 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₁₅H₁₉ClO₃ | [1][2][3][4][5][6][7][12][14][15] |

| Molecular Weight | 282.76 g/mol | [1][2][3][5][6][7][9][12][14][15] |

| IUPAC Name | methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | [7] |

| Appearance | Colorless or light yellow liquid/oil; White to light yellow powder/crystal | [1][2][16][17] |

| Boiling Point | 396.5 ± 32.0 °C (Predicted) | [1][2][18] |

| Density | 1.121 g/cm³ | [1][2][5][16] |

| Melting Point | 60-70°C | [8] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][2][18] |

| Storage | Refrigerator, under inert atmosphere; Room temperature; Sealed in a dry, cool, well-ventilated place. | [1][2][15][17][18] |

| Purity | >95%, >99% | [3][4][8][10][12][19] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Friedel-Crafts Acylation for the Synthesis of this compound[20]

Materials:

-

Methyl-2-methyl-2-phenyl-propanoate (Intermediate 4)

-

4-chloro butyryl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (MDC)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Mixture A:

-

Charge 600 ml of MDC and 347 g of aluminum chloride to a reactor.

-

Chill the mixture to -10°C.

-

Dissolve 500 g of Methyl-2-methyl-2-phenyl-propanoate in 650 ml of MDC.

-

Slowly add the dissolved intermediate to the reactor through a dropper at a temperature between -10 to 0°C.

-

Stir mixture A for 45 minutes at -10 to 0°C.

-

-

Preparation of Mixture B:

-

In a separate reactor, charge 600 ml of MDC and 520 g of aluminum chloride.

-

Chill the mixture to -10°C.

-

Dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.

-

Slowly add the dissolved acid chloride to the second reactor through a dropper at a temperature between -10 to 0°C.

-

Stir mixture B for 45 minutes at -10 to 0°C.

-

-

Reaction:

-

Slowly add Mixture A to Mixture B at a temperature of -10 to 0°C.

-

Monitor the reaction for completion over 24 hours using Gas Chromatography (GC).

-

-

Work-up and Isolation:

-

Quench the reaction mixture by slowly adding it to 1 liter of concentrated HCl at 10-20°C.

-

Stir the quenched mixture for 30 minutes.

-

Separate the MDC layer.

-

Extract the aqueous layer with 500 ml of MDC.

-

Combine the MDC layers and dry over sodium sulfate.

-

Concentrate the dried organic layer under vacuum to obtain the title compound as an oil (880 g).

-

Compound Identification and Structure

The identity of this compound is established through its unique identifiers and structural formula.

Synthetic Pathway Visualization

The synthesis of this compound involves a Friedel-Crafts acylation reaction. The general workflow is depicted below.

Biological Activity and Signaling Pathways

Current literature primarily identifies this compound as a chemical intermediate.[1][2] As of the latest review, there is no available information on its specific biological activity or involvement in signaling pathways. Its primary role is in the synthetic route to Fexofenadine, an antihistaminic and antiallergic agent.[1][2] It is also noted as an impurity standard for Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[6]

Conclusion

This technical guide has summarized the core physicochemical properties, a detailed synthesis protocol, and key identifiers for this compound. While extensive data on its biological activity is lacking due to its role as a synthetic intermediate, the provided information is crucial for researchers and professionals involved in the synthesis and analysis of Fexofenadine and related compounds. Further research could focus on the full analytical characterization of this compound, including detailed NMR and mass spectrometry data, to further support quality control in pharmaceutical manufacturing.

References

- 1. This compound | 154477-54-0 [chemicalbook.com]

- 2. This compound CAS#: 154477-54-0 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy Methyl 2-(4-(Chlorobutanoyl)Phenyl)-2-Methylpropanoate at Affordable Price, C15H19ClO3, CAS 154477-54-0 [suryalifesciencesltd.com]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound | CAS No- 154477-54-0 [chemicea.com]

- 7. Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate | C15H19ClO3 | CID 10062338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate at Best Price in Ankleshwar, Gujarat | Surya Remedies Pvt. Ltd. [tradeindia.com]

- 9. 154477-54-0 | this compound - Moldb [moldb.com]

- 10. This compound (fexofenadine Intermediate) Manufacturers and Suppliers from Surat [kiranchemical.co.in]

- 11. anaxlab.com [anaxlab.com]

- 12. Buy Methyl 2-4-4-Chlorobutanoyl Phenyl-2-Methylpropanoate at Best Price, 99% Purity [shubhlifecare.net]

- 13. cphi-online.com [cphi-online.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. 154477-54-0|this compound|BLD Pharm [bldpharm.com]

- 16. chembk.com [chembk.com]

- 17. Buy this compound at Affordable Price, High Purity Laboratory Powder [suryalifesciencesltd.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. reignpharma.com [reignpharma.com]

Structural Elucidation of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for structural confirmation, and the logical workflow for its characterization. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound (CAS No: 154477-54-0) is a crucial building block in organic synthesis, notably as an intermediate for the antihistaminic and antiallergic agent fexofenadine.[1][2] Its molecular structure combines a substituted aromatic ring with ester and ketone functionalities, making its precise synthesis and structural verification paramount for ensuring the purity and efficacy of subsequent active pharmaceutical ingredients. This guide outlines the necessary steps and data interpretation for the complete structural elucidation of this compound.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C15H19ClO3 | [1] |

| Molecular Weight | 282.76 g/mol | [1] |

| Appearance | Colorless or light yellow liquid/oil | [3] |

| CAS Number | 154477-54-0 | [1][3] |

Synthesis Protocol

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The following protocol is based on established synthetic routes.[3]

Materials and Reagents

-

Methyl 2-(p-tolyl)-2-methylpropanoate

-

4-chlorobutyryl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

-

Preparation of the Acylium Ion: In a reaction vessel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture to 0-5 °C.

-

Slowly add 4-chlorobutyryl chloride to the cooled suspension while maintaining the temperature. Stir the mixture for 30-45 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: In a separate flask, dissolve Methyl 2-(p-tolyl)-2-methylpropanoate in dichloromethane.

-

Slowly add the solution from step 3 to the acylium ion complex mixture, ensuring the temperature is maintained between 0-5 °C.

-

Allow the reaction to proceed at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Pathway Diagram

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Structural Elucidation Workflow

The structural confirmation of the synthesized product involves a combination of spectroscopic techniques. Each technique provides unique information about the molecular structure, and together they offer a complete picture.

Caption: Logical workflow for the structural elucidation process.

Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on established spectroscopic principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet | 2H | Aromatic protons (ortho to ketone) |

| ~ 7.45 | Doublet | 2H | Aromatic protons (meta to ketone) |

| ~ 3.65 | Triplet | 2H | -CH₂-Cl |

| ~ 3.60 | Singlet | 3H | -O-CH₃ |

| ~ 3.20 | Triplet | 2H | -CO-CH₂- |

| ~ 2.20 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.60 | Singlet | 6H | -C(CH₃)₂ |

Interpretation: The aromatic region is expected to show two doublets corresponding to the para-substituted benzene ring. The downfield shift of the protons ortho to the carbonyl group is due to its electron-withdrawing nature. The aliphatic region will display characteristic triplets and a quintet for the chlorobutanoyl chain. The methyl ester and the gem-dimethyl groups will appear as sharp singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198.0 | Ketone Carbonyl (C=O) |

| ~ 177.0 | Ester Carbonyl (C=O) |

| ~ 153.0 | Aromatic C (quaternary, attached to propanoate) |

| ~ 135.0 | Aromatic C (quaternary, attached to butanoyl) |

| ~ 129.0 | Aromatic CH (ortho to ketone) |

| ~ 126.0 | Aromatic CH (meta to ketone) |

| ~ 52.5 | -O-CH₃ |

| ~ 46.0 | Quaternary Carbon (-C(CH₃)₂) |

| ~ 44.5 | -CH₂-Cl |

| ~ 38.0 | -CO-CH₂- |

| ~ 28.0 | -CH₂-CH₂-CH₂- |

| ~ 25.0 | -C(CH₃)₂ |

Interpretation: The ¹³C NMR spectrum will clearly distinguish between the two carbonyl carbons of the ketone and the ester. The aromatic region will show four distinct signals for the para-substituted ring. The aliphatic carbons of the chlorobutanoyl chain and the propanoate moiety will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1730 | Strong | Ester C=O stretch |

| ~ 1685 | Strong | Ketone C=O stretch |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~ 1250, 1150 | Strong | Ester C-O stretch |

| ~ 750 | Strong | C-Cl stretch |

Interpretation: The IR spectrum is expected to show two strong, distinct carbonyl absorption bands, which is a key feature for confirming the presence of both the ester and ketone functional groups. The presence of aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, will further corroborate the structure.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 282/284 | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 247 | [M - Cl]⁺ |

| 223 | [M - COOCH₃]⁺ |

| 163 | [C₆H₄C(CH₃)₂COOCH₃]⁺ |

| 149 | [CH₃COC₆H₄C(CH₃)₂]⁺ |

| 105 | [CH₃COC₆H₄]⁺ |

Interpretation: The mass spectrum will show the molecular ion peak and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. Key fragmentation patterns would involve the loss of the chlorine atom, the methoxy group, and cleavage at the carbonyl groups, leading to the formation of stable acylium and benzylic cations.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. While experimental data is not widely published, the predicted spectroscopic values presented in this guide, derived from fundamental principles, provide a robust framework for the confirmation of its structure. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis and quality control of this important pharmaceutical intermediate.

References

Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Atom Numbering

The chemical structure of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is presented below, with atoms numbered for clear correlation with the NMR data.

Caption: Chemical structure of this compound.

¹H NMR Data (Estimated)

The following table summarizes the estimated ¹H NMR data for the target molecule. These estimations are based on the reported data for the ethyl ester analog, "4-(4-chloro-1-oxobutyl)-α,α-dimethyl benzene ethyl acetate," and known chemical shift principles. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H3, H5 | 7.96 | d | ~8.0 | 2H | Aromatic protons ortho to the carbonyl group |

| H2, H6 | 7.43 | d | ~8.0 | 2H | Aromatic protons meta to the carbonyl group |

| H15 | 3.65 | s | - | 3H | Methoxy group protons (-OCH₃) |

| H13 | 3.69 | t | ~6.5 | 2H | Methylene protons adjacent to chlorine (-CH₂Cl) |

| H11 | 3.18 | t | ~7.0 | 2H | Methylene protons adjacent to the carbonyl group (-COCH₂-) |

| H12 | 2.25 | p | ~6.8 | 2H | Methylene protons (-CH₂CH₂CH₂-) |

| H9, H14 | 1.57 | s | - | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

¹³C NMR Data (Estimated)

The estimated ¹³C NMR data is derived from spectral data of structurally similar compounds and predictive software. The carbonyl carbons of the ester and ketone, the quaternary carbon, and the aromatic carbons are assigned based on typical chemical shift ranges.

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| C10 | ~198 | Ketone carbonyl carbon (-C=O) |

| C8 | ~177 | Ester carbonyl carbon (-COO-) |

| C1 | ~150 | Aromatic quaternary carbon |

| C4 | ~135 | Aromatic quaternary carbon |

| C3, C5 | ~129 | Aromatic CH carbons |

| C2, C6 | ~126 | Aromatic CH carbons |

| C15 | ~52 | Methoxy carbon (-OCH₃) |

| C7 | ~47 | Quaternary carbon (-C(CH₃)₂) |

| C13 | ~45 | Methylene carbon adjacent to chlorine (-CH₂Cl) |

| C11 | ~35 | Methylene carbon adjacent to the carbonyl group (-COCH₂-) |

| C12 | ~28 | Methylene carbon (-CH₂CH₂CH₂-) |

| C9, C14 | ~26 | Gem-dimethyl carbons (-C(CH₃)₂) |

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation

-

Dissolution: Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis.

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of the second-generation antihistamine, Fexofenadine.[1][2] Due to the absence of direct literature on the mass spectrometric behavior of this specific compound, this guide extrapolates likely fragmentation patterns based on the analysis of its constituent functional groups: an aromatic ketone, a methyl ester, and a chlorinated alkyl chain. This document outlines potential experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing researchers with a robust starting point for method development. All quantitative data presented is predictive and intended to guide analytical method design.

Introduction to this compound

This compound (CAS No. 154477-54-0) is a crucial building block in pharmaceutical manufacturing, primarily serving as an intermediate in the synthesis of Fexofenadine.[1][2] Its molecular formula is C₁₅H₁₉ClO₃, with a corresponding molecular weight of 282.76 g/mol .[3][4] The purity and structural integrity of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such pharmaceutical intermediates.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI) common in GC-MS, can be predicted by considering the fragmentation of its functional groups.

Key Fragmentation Pathways

-

Alpha-Cleavage: Ketones are known to undergo alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[5][6] For the target molecule, two primary alpha-cleavage pathways are anticipated around the butanoyl ketone.

-

McLafferty Rearrangement: Esters containing a γ-hydrogen can undergo a McLafferty rearrangement, a characteristic fragmentation that results in the formation of a radical cation and a neutral alkene.[7]

-

Cleavage of the Ester Group: Fragmentation of the methyl propanoate group can occur, leading to the loss of the methoxy group or the entire ester functionality.

-

Loss of Chlorine: The chloroalkane chain can undergo fragmentation, including the loss of a chlorine radical or hydrogen chloride.

A logical workflow for analyzing this compound would involve separation by chromatography followed by mass spectrometric detection and analysis.

Caption: Experimental workflow for the mass spectrometry analysis of a pharmaceutical intermediate.

Quantitative Data: Predicted m/z Values

The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound. These predictions are based on the known fragmentation patterns of similar chemical structures.

Table 1: Predicted Molecular and Key Fragment Ions

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 282/284 (³⁵Cl/³⁷Cl) | Electron Ionization |

| [M - OCH₃]⁺ | 251/253 | Loss of methoxy radical from the ester |

| [M - COOCH₃]⁺ | 223/225 | Loss of carbomethoxy radical |

| [C₈H₉O]⁺ | 133 | Alpha-cleavage at the aromatic ketone |

| [C₆H₁₀ClO]⁺ | 145/147 | Alpha-cleavage at the aromatic ketone |

| [C₄H₇O]⁺ | 71 | Cleavage of the chlorobutanoyl side chain |

| [C₄H₆Cl]⁺ | 90/92 | Fragmentation of the chlorobutyl group |

Table 2: Isotopic Pattern for Chlorine-Containing Fragments

| Fragment | m/z of ³⁵Cl Isotope | m/z of ³⁷Cl Isotope | Expected Intensity Ratio |

| [M]⁺ | 282 | 284 | ~3:1 |

| [M - OCH₃]⁺ | 251 | 253 | ~3:1 |

| [M - COOCH₃]⁺ | 223 | 225 | ~3:1 |

| [C₆H₁₀ClO]⁺ | 145 | 147 | ~3:1 |

| [C₄H₆Cl]⁺ | 90 | 92 | ~3:1 |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound have not been published. However, based on methods developed for the analysis of Fexofenadine and other pharmaceutical intermediates, the following protocols for GC-MS and LC-MS can serve as a starting point for method development.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like the target molecule.

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or methanol to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[11]

GC-MS Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless or with appropriate split ratio) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. The following protocol is adapted from methods used for Fexofenadine analysis.[1][8][12]

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute the stock solution with the mobile phase to a final concentration of 1-1000 ng/mL.

LC-MS/MS Parameters:

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Scan Mode | Full Scan (for initial investigation) and Selected Reaction Monitoring (SRM) for quantification |

Logical Relationships in Mass Spectrometry Analysis

The process of identifying and quantifying a compound using mass spectrometry follows a clear logical progression from sample introduction to data interpretation.

Caption: Logical flow of a molecule through a mass spectrometer.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While empirical data for this specific compound is not publicly available, the predicted fragmentation patterns and proposed analytical methods offer a strong basis for researchers and drug development professionals to establish robust and reliable analytical protocols. The successful analysis of this key intermediate is paramount for ensuring the quality and safety of Fexofenadine and related pharmaceutical products. Further empirical studies are warranted to validate these predictions and refine the analytical methodologies.

References

- 1. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 154477-54-0 [chemicalbook.com]

- 3. Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate | C15H19ClO3 | CID 10062338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]

- 9. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. benchchem.com [benchchem.com]

Crystallographic data of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Technical Guide: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Disclaimer: Extensive searches for experimental crystallographic data for this compound (CAS No. 154477-54-0) did not yield specific results regarding its crystal system, space group, unit cell dimensions, or other related crystallographic parameters. The following guide provides a comprehensive overview of the available chemical data and a detailed synthesis protocol.

Introduction

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of Fexofenadine, a non-drowsy second-generation antihistamine used for the treatment of allergy symptoms.[1] The purity and characterization of this intermediate are crucial for the efficient production of the final active pharmaceutical ingredient (API). This document summarizes the known chemical properties and provides a detailed experimental protocol for its synthesis.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 154477-54-0 | [2][3] |

| Molecular Formula | C₁₅H₁₉ClO₃ | [2][3] |

| Molecular Weight | 282.76 g/mol | [2][3] |

| Appearance | Colorless or light yellow liquid/oil; White to light yellow powder to crystal | [4] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | Refrigerator, under inert atmosphere | [2] |

| Boiling Point | 396.5±32.0 °C (Predicted) | [2] |

| Density | 1.121 g/cm³ | [2] |

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves a Friedel-Crafts acylation reaction.[4] A detailed procedure is outlined below.[5]

3.1. Materials and Reagents

-

Methyl-2-methyl-2-phenylpropanoate

-

4-chlorobutyryl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (MDC)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

3.2. Equipment

-

Two reaction vessels equipped with stirrers and cooling systems

-

Dropping funnels

-

Separatory funnel

-

Rotary evaporator

3.3. Procedure

-

Preparation of Mixture A:

-

Charge a reaction vessel with 600 ml of dichloromethane (MDC) and 347 g of aluminum chloride.

-

Cool the mixture to a temperature between -10 °C and 0 °C.

-

In a separate container, dissolve 500 g of Methyl-2-methyl-2-phenylpropanoate in 650 ml of MDC.

-

Slowly add the Methyl-2-methyl-2-phenylpropanoate solution to the reactor through a dropping funnel, maintaining the temperature between -10 °C and 0 °C.

-

Stir the resulting Mixture A for 45 minutes at this temperature range.

-

-

Preparation of Mixture B:

-

In a separate reaction vessel, charge 600 ml of MDC and 520 g of aluminum chloride.

-

Cool this mixture to between -10 °C and 0 °C.

-

Dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.

-

Slowly add the 4-chloro butyryl chloride solution to the second reactor via a dropping funnel, keeping the temperature between -10 °C and 0 °C.

-

Stir the resulting Mixture B for 45 minutes at this temperature.

-

-

Reaction:

-

Slowly add Mixture A to Mixture B while maintaining the reaction temperature between -10 °C and 0 °C.

-

Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 24 hours.

-

-

Quenching and Extraction:

-

Once the reaction is complete, slowly quench the reaction mass in 1 liter of concentrated HCl, ensuring the temperature is maintained between 10-20 °C.

-

Stir the mixture for 30 minutes.

-

Separate the MDC layer.

-

Extract the aqueous layer with 500 ml of MDC.

-

Combine the MDC layers.

-

-

Isolation:

-

Dry the combined MDC layer over sodium sulfate.

-

Concentrate the solution under vacuum to obtain the title compound as an oil (yield: 880 g).

-

Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process described above.

Caption: Synthesis Workflow Diagram.

References

Unveiling the Identity of a Key Fexofenadine Intermediate: A Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This document provides a detailed overview of its nomenclature, including various synonyms and alternative names, alongside its fundamental chemical properties. The primary aim is to ensure accurate identification and communication of this compound within research and manufacturing settings.

Chemical Identity and Nomenclature

This compound is a crucial intermediate in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2] Precise identification of this precursor is paramount for regulatory compliance, patent filings, and scientific literature. The compound is systematically named according to IUPAC nomenclature and is also known by several common or catalog names.

IUPAC Name

The universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is:

-

methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate [3]

Synonyms and Alternative Names

In scientific literature, commercial catalogs, and patent documents, this compound is referred to by a variety of synonyms. This can often be a source of confusion, and the following table is intended to provide clarity by listing the most commonly encountered alternative names.

| Synonym | Source |

| Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate | PubChem, LookChem |

| 2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropionic acid methyl ester | LookChem, Pharmaffiliates |

| 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester | ChemicalBook, LookChem, Pharmaffiliates |

| METHYL [4-(4-CHLORO-1-OXOBUTYL)]-A,A-DIMETHYL PHENYLACETATE | LookChem |

| This compound | PubChem, ChemBK, ChemicalBook, LookChem, Anax Labs |

| 4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester | PubChem |

| 2-[4-(4-Chloro-butyryl)-phenyl]-2-methyl-propionic acid methyl ester | PubChem |

| methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | PubChem |

| Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetate | PubChem |

| 4-(4-Chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetic Acid Methyl Ester | PubChem |

| methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylphenylacetate | PubChem |

| METHYL 2-(4-[4-(4-BENZHYDRYLOXY-PIPERIDIN-1-YL)-BUTYRYL]-PHENYL)-2-METHYLPROPIONATE (Note: This is an incorrect synonym sometimes listed) | LookChem |

| METHYL [4-(4-CHLORO-1-OXOBUTYL)]-A,A-DIMETHYL PHENYLACETATE(OR)2-[4-(4-CHLORO-1-OXOBUTYL)-PHENYL]-2-METHYLPROPIONIC ACID METHYL ESTER | LookChem |

| 4-(4-CHLORO-1-OXOBUTYL)-ALPHA,ALPHA-DIMETHYLBENZOIC ACID METHYL ESTER | LookChem |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for designing synthetic routes, ensuring safe handling, and for analytical method development.

| Property | Value | Source |

| CAS Number | 154477-54-0 | ChemicalBook, LookChem, PubChem, Anax Labs |

| Molecular Formula | C₁₅H₁₉ClO₃ | ChemicalBook, LookChem, PubChem |

| Molecular Weight | 282.76 g/mol | ChemicalBook, LookChem, PubChem |

| Appearance | White to light yellow powder or crystal; also described as a colorless liquid or brown oil | Surya Life Sciences, Pharmaffiliates, LookChem |

| Boiling Point | 396.5±32.0 °C (Predicted) | ChemicalBook |

| Density | 1.121 g/cm³ | ChemicalBook |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | ChemicalBook, LookChem |

| Storage Temperature | Refrigerator, under inert atmosphere | ChemicalBook, LookChem |

Logical Relationship in Fexofenadine Synthesis

The following diagram illustrates the position of this compound as a key intermediate in the synthetic pathway leading to Fexofenadine. Understanding this relationship is crucial for process optimization and impurity profiling.

Experimental Workflow for Identification

The standard experimental workflow for the positive identification and purity assessment of this compound involves a combination of spectroscopic and chromatographic techniques. The following diagram outlines a typical analytical procedure.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Friedel-Crafts acylation mechanism for the synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably Fexofenadine Hydrochloride, a widely used antihistamine.[1] The document outlines the underlying reaction mechanism, a comprehensive experimental protocol, and a summary of the quantitative data involved.

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the synthesis of this compound, the reaction occurs between Methyl 2-methyl-2-phenylpropanoate and 4-chlorobutanoyl chloride, facilitated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 4-chlorobutanoyl chloride to form a highly electrophilic acylium ion.[4] This is achieved through the coordination of the aluminum chloride to the chlorine atom of the acyl chloride, which then cleaves to form the resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[4]

-

Electrophilic Attack: The electron-rich aromatic ring of Methyl 2-methyl-2-phenylpropanoate acts as a nucleophile, attacking the electrophilic acylium ion.[4][5] This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Restoration of Aromaticity: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, deprotonating the arenium ion to restore the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[6][7]

-

Product-Catalyst Complex Formation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[6][8] This requires the use of stoichiometric or greater amounts of the catalyst. The final product is liberated from this complex during the aqueous work-up step.[6][4]

Caption: The mechanism of Friedel-Crafts acylation.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of the target compound, based on established procedures.[2]

Reagents and Materials

| Reagent | Formula | Role | Quantity | Molar Mass ( g/mol ) |

| Methyl 2-methyl-2-phenylpropanoate | C₁₁H₁₄O₂ | Reactant | 500 g | 178.23 |

| 4-chloro butyryl chloride | C₄H₄Cl₂O | Reactant | 550 g | 140.98 |

| Aluminum chloride | AlCl₃ | Catalyst | 867 g (347g + 520g) | 133.34 |

| Dichloromethane (MDC) | CH₂Cl₂ | Solvent | 1900 ml | 84.93 |

| Concentrated Hydrochloric Acid | HCl | Quenching Agent | 1 L | 36.46 |

| Sodium Sulfate | Na₂SO₄ | Drying Agent | As needed | 142.04 |

Procedure

The synthesis involves the preparation of two separate mixtures which are then combined.[2]

Mixture A Preparation:

-

Charge a reactor with 600 ml of Dichloromethane (MDC) and 347 g of aluminum chloride.

-

Chill the mixture to a temperature range of -10°C to 0°C.

-

Separately, dissolve 500 g of Methyl 2-methyl-2-phenylpropanoate in 650 ml of MDC.

-

Add this solution slowly via a dropper to the reactor while maintaining the temperature between -10°C and 0°C.

-

Stir the resulting Mixture A for 45 minutes at this temperature.

Mixture B Preparation:

-

In a different reactor, charge 600 ml of MDC and 520 g of aluminum chloride.

-

Chill this mixture to a temperature range of -10°C to 0°C.

-

Separately, dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.

-

Add this solution slowly via a dropper to the second reactor, maintaining the temperature between -10°C and 0°C.

-

Stir the resulting Mixture B for 45 minutes at this temperature.

Main Reaction and Work-up:

-

Slowly add Mixture A to Mixture B while keeping the temperature between -10°C and 0°C.

-

Monitor the reaction for completion using Gas Chromatography (GC), which may take up to 24 hours.[2]

-

Once the reaction is complete, quench the reaction mass by slowly adding it to 1 L of concentrated HCl, maintaining the temperature between 10°C and 20°C. Stir for 30 minutes.

-

Transfer the quenched mixture to a separatory funnel and separate the organic (MDC) layer.

-

Extract the aqueous layer with an additional 500 ml of MDC.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product as an oil.[2]

Caption: A flowchart of the experimental synthesis protocol.

Conclusion

The Friedel-Crafts acylation provides an effective and widely used method for the synthesis of this compound. The reaction's success hinges on the careful control of temperature and the stoichiometric use of the aluminum chloride catalyst to drive the formation of the key acylium ion electrophile. The detailed protocol and mechanistic understanding presented in this guide serve as a comprehensive resource for professionals engaged in pharmaceutical synthesis and organic chemistry research.

References

- 1. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Key Intermediate in Fexofenadine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a pivotal intermediate in the manufacturing of Fexofenadine, a widely used second-generation antihistamine.[1] This document details the synthesis of this key intermediate and its subsequent conversion to Fexofenadine precursors, presenting quantitative data, experimental protocols, and process visualizations to support research, development, and manufacturing activities in the pharmaceutical industry.

Introduction

This compound (CAS 154477-54-0) is a crucial building block in the synthesis of Fexofenadine.[1][2] Its chemical structure, featuring a chlorobutyryl functional group, makes it an ideal precursor for the efficient production of the Fexofenadine active pharmaceutical ingredient (API).[1] The purity of this intermediate is critical, with a purity of ≥99% being essential for minimizing impurities and ensuring consistent batch-to-batch quality in pharmaceutical applications.[2] This guide will explore the synthetic pathways involving this intermediate, providing detailed experimental procedures and associated data.

Synthesis of this compound

The synthesis of the title intermediate is typically achieved through a Friedel-Crafts acylation reaction. One significant challenge in this synthesis is the potential formation of the meta-isomer, which can be difficult to remove in later stages.[3]

Experimental Protocol: Friedel-Crafts Acylation

A common method for the synthesis of this compound involves the reaction of Methyl-2-methyl-2-phenyl-propanoate with 4-chlorobutyryl chloride in the presence of aluminum chloride.[4]

Reactants and Conditions:

| Reactant/Reagent | Quantity | Role |

| Methyl-2-methyl-2-phenyl-propanoate | 500 g | Starting Material |

| 4-chlorobutyryl chloride | 550 g | Acylating Agent |

| Aluminum chloride | 347 g + 520 g | Catalyst |

| Dichloromethane (MDC) | 600 ml + 650 ml + 600 ml + 650 ml + 500 ml | Solvent |

| Concentrated HCl | 1 L | Quenching Agent |

| Sodium sulfate | As needed | Drying Agent |

| Temperature | -10 to 0 °C | Reaction Condition |

| Reaction Time | 24 hours (monitored by GC) | Reaction Condition |

Procedure: [4]

-

Preparation of Mixture A: Charge a reactor with 600 ml of MDC and 347 g of aluminum chloride and cool the mixture to -10°C. In a separate vessel, dissolve 500 g of Methyl-2-methyl-2-phenyl-propanoate in 650 ml of MDC. Slowly add this solution to the reactor while maintaining the temperature between -10 and 0°C. Stir the resulting mixture (Mixture A) for 45 minutes at this temperature.

-

Preparation of Mixture B: In a different reactor, charge 600 ml of MDC and 520 g of aluminum chloride and cool to -10°C. In a separate vessel, dissolve 550 g of 4-chlorobutyryl chloride in 650 ml of MDC. Slowly add this solution to the second reactor while maintaining the temperature between -10 and 0°C. Stir the resulting mixture (Mixture B) for 45 minutes at this temperature.

-

Reaction: Slowly add Mixture A to Mixture B, maintaining the temperature between -10 and 0°C. Monitor the reaction for completion over 24 hours using gas chromatography (GC).

-

Work-up: Quench the reaction by slowly adding the reaction mass to 1 L of concentrated HCl at 10-20°C and stir for 30 minutes. Separate the MDC layer. Extract the aqueous layer with 500 ml of MDC.

-

Isolation: Combine the MDC layers, dry over sodium sulfate, and concentrate under vacuum to obtain the title compound as an oil (880 g).

Synthesis Pathway Visualization

References

Technical Guide: The Role of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate in the Synthesis of Bilastine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the pivotal role of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate as a key starting material in the synthesis of Bilastine, a modern, non-sedating second-generation H1 antihistamine. We will explore the synthetic pathway, present quantitative data from key transformations, provide detailed experimental protocols, and visualize the process through structured diagrams.

Introduction: Bilastine and its Synthesis

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Its non-sedating profile and high efficacy make it a significant therapeutic agent. The efficient synthesis of Bilastine is a topic of considerable interest in pharmaceutical chemistry. A common and effective synthetic route commences with the acylation of methyl 2-methyl-2-phenylpropanoate, leading to the formation of the key intermediate, this compound. This intermediate contains the core structure upon which the final Bilastine molecule is assembled.

This guide focuses on the synthetic journey from this key chloro-keto-ester intermediate to the final active pharmaceutical ingredient (API), Bilastine.

The Synthetic Pathway

The synthesis of Bilastine from this compound involves two primary transformations:

-

Alkylation: The first step is an alkylation reaction where the chlorine atom of the butanoyl chain is displaced by 2-(1-ethoxyethyl)-1H-benzo[d]imidazole. This step forms the core structure of Bilastine, linking the benzimidazole moiety to the phenylpropanoate framework.

-

Hydrolysis: The subsequent step involves the hydrolysis of the methyl ester group to a carboxylic acid, yielding the final Bilastine molecule. This is typically achieved under basic conditions.

This two-step process is an efficient method for the production of Bilastine, and the purity of the initial intermediate is crucial for the overall yield and quality of the final product.

Caption: Synthetic pathway of Bilastine from its key intermediate.

Quantitative Data

The efficiency of each synthetic step is critical for industrial-scale production. The following table summarizes typical quantitative data for the synthesis of Bilastine from its chloro-intermediate.

| Step | Reactants | Solvent | Catalyst/Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) |

| 1. Alkylation | This compound, 2-(1-ethoxyethyl)-1H-benzo[d]imidazole | Acetonitrile | K₂CO₃, KI | 10 - 12 | Reflux (80-82) | 90 - 95% | >98% |

| 2. Hydrolysis | Intermediate Ester from Step 1 | Methanol/H₂O | NaOH | 2 - 4 | 60 - 65 | 92 - 97% | >99.5% |

Note: Data is compiled from typical procedures and may vary based on specific reaction conditions and scale.

Experimental Protocols

The following are detailed methodologies for the key transformations involved in the synthesis of Bilastine.

Step 1: Alkylation to form the Intermediate Ester

This procedure details the formation of Methyl 2-(4-(4-(2-(1-ethoxyethyl)-1H-benzo[d]imidazol-1-yl)butanoyl)phenyl)-2-methylpropanoate.

-

Apparatus: A 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

-

Reagents:

-

This compound: 50g (168 mmol)

-

2-(1-ethoxyethyl)-1H-benzo[d]imidazole: 35.3g (185 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous: 46.5g (336 mmol)

-

Potassium Iodide (KI): 2.8g (16.8 mmol)

-

Acetonitrile: 500 mL

-

-

Procedure:

-

To the flask, add this compound, 2-(1-ethoxyethyl)-1H-benzo[d]imidazole, potassium carbonate, and potassium iodide.

-

Add 500 mL of acetonitrile to the flask.

-

Begin stirring the mixture and heat it to reflux (approximately 80-82°C) under a nitrogen atmosphere.

-

Maintain the reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain a crude oil.

-

The crude product can be purified by column chromatography or crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure intermediate ester.

-

Caption: Experimental workflow for the alkylation step.

Step 2: Hydrolysis to Bilastine

This procedure outlines the conversion of the intermediate ester to the final Bilastine API.

-

Apparatus: A 1L round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reagents:

-

Intermediate Ester from Step 1: 50g (approx. 111 mmol)

-

Sodium Hydroxide (NaOH): 13.3g (333 mmol)

-

Methanol: 250 mL

-

Water: 250 mL

-

Hydrochloric Acid (HCl) for neutralization

-

-

Procedure:

-

Dissolve the intermediate ester in 250 mL of methanol in the flask.

-

In a separate beaker, dissolve the sodium hydroxide in 250 mL of water.

-

Slowly add the NaOH solution to the methanolic solution of the ester with stirring.

-

Heat the mixture to 60-65°C and maintain for 2-4 hours, until the hydrolysis is complete (monitored by TLC/HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding hydrochloric acid until the pH reaches approximately 7. This will cause the Bilastine to precipitate.

-

Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.

-

Collect the solid product by filtration, wash with cold water, and then with a cold organic solvent like methyl tert-butyl ether (MTBE) to remove impurities.

-

Dry the solid under vacuum at 40-50°C to obtain pure Bilastine.

-

Conclusion

This compound is a critical, advanced intermediate in the synthesis of Bilastine. Its structure contains the essential phenylpropanoate moiety and a reactive chlorobutanoyl chain that allows for the straightforward and efficient introduction of the benzimidazole group. The synthetic route described, involving a key alkylation followed by hydrolysis, represents a robust and high-yielding pathway for the industrial production of this important second-generation antihistamine. The quality and purity of this starting material directly influence the efficiency of the subsequent steps and the quality of the final Bilastine API.

Methodological & Application

Synthesis of Fexofenadine from Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Application Note: This document provides a comprehensive protocol for the synthesis of Fexofenadine, a second-generation antihistamine, starting from methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. The described multi-step synthesis is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol outlines the N-alkylation of α,α-diphenyl-4-piperidinemethanol, subsequent reduction of the keto group, and final hydrolysis of the methyl ester to yield Fexofenadine.

Introduction

Fexofenadine is a selective histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Its synthesis is a topic of significant interest in pharmaceutical chemistry. This protocol details a common and effective synthetic route starting from the key intermediate, this compound. This intermediate provides the core structure, which is then elaborated through a three-step reaction sequence to afford the final active pharmaceutical ingredient.

Overall Synthetic Scheme

The synthesis of Fexofenadine from this compound proceeds through the following three key steps:

-

N-Alkylation: Reaction of this compound with α,α-diphenyl-4-piperidinemethanol (azacyclonol).

-

Ketone Reduction: Reduction of the butanoyl keto group to a secondary alcohol.

-

Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid, yielding Fexofenadine.

Data Presentation

The following table summarizes the quantitative data for each step of the Fexofenadine synthesis, based on representative yields found in the literature.

| Step | Reaction | Starting Material | Product | Molar Ratio (Starting Material:Reagents) | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | N-Alkylation | This compound | Methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate | 1 : 0.9 (Azacyclonol) : 2.2 (K₂CO₃) : 0.02 (KI) | Toluene / Water | 36 | Reflux | ~85 | >98 |

| 2 | Ketone Reduction | Methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate | Methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate | 1 : 0.25 (NaBH₄) | Methanol | 1 | 20-30 | ~90 | >99 |

| 3 | Ester Hydrolysis | Methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate | Fexofenadine | 1 : 2.1 (NaOH) | Methanol / Water | 4 | Reflux | ~89 | >99 |

Experimental Protocols

Step 1: N-Alkylation of α,α-Diphenyl-4-piperidinemethanol

This step involves the formation of a key intermediate by coupling the starting ketoester with azacyclonol.

Materials:

-

This compound

-

α,α-Diphenyl-4-piperidinemethanol (Azacyclonol)

-

Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI)

-

Toluene

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

To a reaction vessel equipped with a stirrer and reflux condenser, add this compound (100 g), azacyclonol (100 g), potassium carbonate (80 g), and potassium iodide (3 g).

-

Add acetone (100 mL) as the solvent.

-

Heat the reaction mixture to 80°C and maintain under reflux for approximately 36 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and ethyl acetate for extraction. Separate the organic layer.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate as a white solid.

Step 2: Reduction of the Ketone

The keto group of the intermediate is selectively reduced to a hydroxyl group using sodium borohydride.

Materials:

-

Methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate

-

Sodium Borohydride (NaBH₄)

-

Methanol

Procedure:

-

In a reaction flask, dissolve the product from Step 1 in methanol.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 1 hour.

-

Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, the reaction is typically quenched by the addition of an aqueous acid solution, followed by extraction and solvent removal to isolate the product, methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate.

Step 3: Hydrolysis of the Methyl Ester to Fexofenadine

The final step is the saponification of the methyl ester to the carboxylic acid, Fexofenadine.

Materials:

-

Methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric Acid (for pH adjustment)

Procedure: [1]

-

Dissolve the product from Step 2 in a mixture of methanol and water.

-

Add a solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for approximately 4 hours, until the hydrolysis is complete (monitored by HPLC).

-

Cool the reaction mixture to 10°C.

-

Carefully adjust the pH of the solution to approximately 2.5 with hydrochloric acid to precipitate the product.

-

Stir the resulting suspension for an additional 2 hours to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with purified water and dry under vacuum to obtain Fexofenadine.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for Fexofenadine.

Histamine H1 Receptor Signaling Pathway

Fexofenadine acts as an antagonist at the Histamine H1 receptor. The binding of histamine to this receptor typically initiates a signaling cascade leading to allergic symptoms.

References

Reaction conditions for coupling Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate with azacyclonol

For Researchers, Scientists, and Drug Development Professionals

Coupling of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate with Azacyclonol: A Detailed Protocol for N-Alkylation

This document provides detailed application notes and a comprehensive protocol for the coupling reaction between this compound and azacyclonol. This reaction is a crucial step in the synthesis of fexofenadine, a widely used second-generation antihistamine. The procedure outlined below is based on established N-alkylation methodologies for similar chemical transformations.[1][2][3]

Reaction Principle:

The core of this synthesis is the N-alkylation of the secondary amine, azacyclonol, with the alkyl chloride, this compound.[1][3] The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of azacyclonol attacks the carbon atom bearing the chlorine, displacing the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol details the step-by-step procedure for the coupling reaction.

Materials:

-

This compound

-

Azacyclonol

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)[1][2][4][5]

-

Toluene (anhydrous)[1]

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Add azacyclonol (1.0 - 1.2 eq) and anhydrous sodium carbonate (2.0 - 3.0 eq) to the flask.[1][2]

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[1]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.[1]

-

Separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two more times.

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation

The following table summarizes the key reaction conditions for the coupling of this compound with azacyclonol.

| Parameter | Condition | Reference |

| Reactant 1 | This compound | - |

| Reactant 2 | Azacyclonol | - |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | [1][2][4] |

| Solvent | Toluene | [1] |

| Temperature | Reflux (~111 °C) | [1] |

| Reaction Time | 8 - 12 hours | [1] |

| Stoichiometry (Reactant 2:Reactant 1) | 1.0 - 1.2 : 1.0 | - |